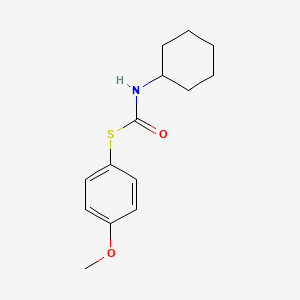
2,7-Dihydrooxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dihydrooxepine is a seven-membered heterocyclic compound containing one oxygen atom and six carbon atoms. It is a derivative of oxepin, which is known for its anti-aromatic character and non-planar boat conformations
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dihydrooxepine typically involves the hydrogenation of oxepin. This process can yield different isomers depending on the arrangement of the double bonds . One common method includes the use of Brønsted or Lewis acid-catalyzed cyclization, radical cyclization, substitution and addition cyclization, sigmatropic rearrangement, oxidative methods, and transition metal-catalyzed cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of regioselective Baeyer-Villiger oxidation and subsequent functionalization via enol phosphate intermediates, can be applied .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dihydrooxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different isomers of dihydrooxepine.
Substitution: Nucleophilic substitutions are common, especially in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic reagents such as halides and amines in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various isomers of dihydrooxepine and other functionalized derivatives .
Scientific Research Applications
2,7-Dihydrooxepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dihydrooxepine involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Oxepin: An unsaturated seven-membered heterocycle with similar structural properties.
Dihydrooxepin: A hydrogenated version of oxepin with different isomers.
2,5-Dihydrooxepine: Another derivative with distinct chemical properties.
Uniqueness: 2,7-Dihydrooxepine is unique due to its specific arrangement of double bonds and its ability to undergo a wide range of chemical reactions. Its structural flexibility and reactivity make it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
64480-33-7 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2,7-dihydrooxepine |
InChI |
InChI=1S/C6H8O/c1-2-4-6-7-5-3-1/h1-4H,5-6H2 |
InChI Key |
AHALYBXZBTZMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


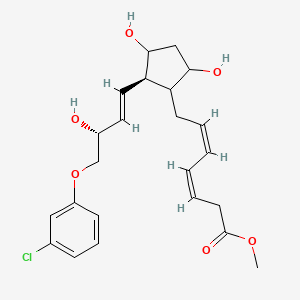
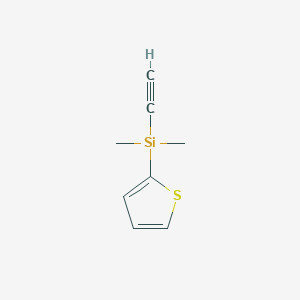
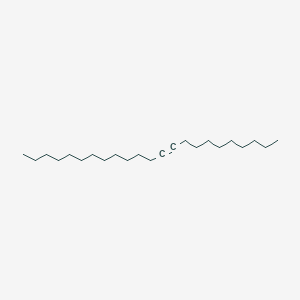
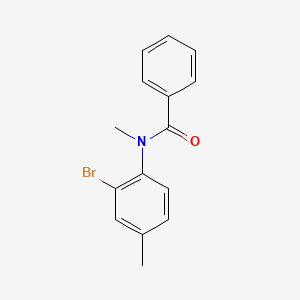

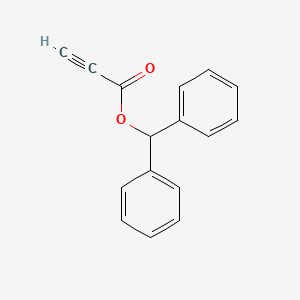
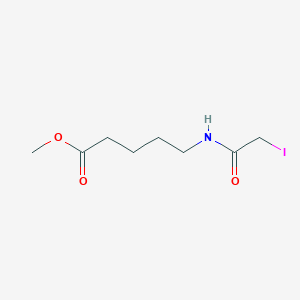
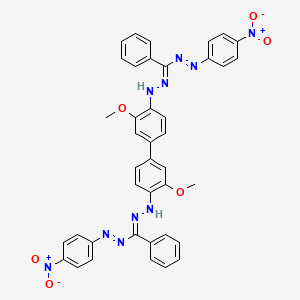
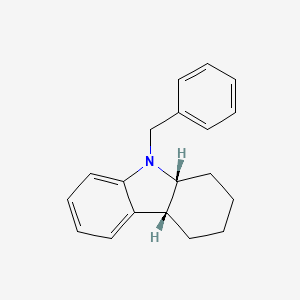
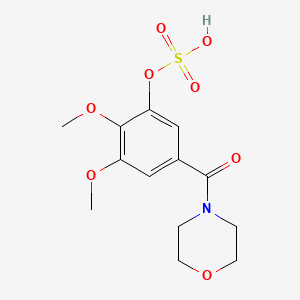

![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)
![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)
